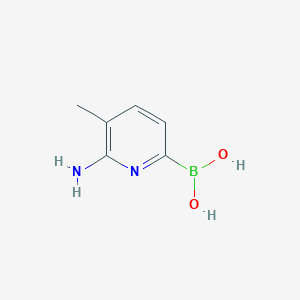

(6-Amino-5-methylpyridin-2-yl)boronic acid

Description

"(6-Amino-5-methylpyridin-2-yl)boronic acid" is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with an amino group at position 6, a methyl group at position 5, and a boronic acid moiety at position 2. This compound belongs to a class of organoboron molecules known for their utility in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry (e.g., protease inhibition), and diagnostic applications .

Properties

Molecular Formula |

C6H9BN2O2 |

|---|---|

Molecular Weight |

151.96 g/mol |

IUPAC Name |

(6-amino-5-methylpyridin-2-yl)boronic acid |

InChI |

InChI=1S/C6H9BN2O2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3,10-11H,1H3,(H2,8,9) |

InChI Key |

QRAZRUGPCGMRNT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC(=C(C=C1)C)N)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-5-methylpyridin-2-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: (6-Amino-5-methylpyridin-2-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert boronic acids to boranes.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Drug Discovery

(6-Amino-5-methylpyridin-2-yl)boronic acid has emerged as a promising candidate in the pharmaceutical industry due to its ability to interact with biological targets. Its unique structure allows it to form complexes with metal catalysts, enhancing its potential in targeted therapies and drug development. Research indicates that compounds containing boron, such as this one, can inhibit critical biological pathways, making them suitable for treating diseases like cancer and metabolic disorders .

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, facilitating the synthesis of complex organic molecules . The following table summarizes some of the key reactions involving (6-Amino-5-methylpyridin-2-yl)boronic acid:

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki Coupling | Forms biaryl compounds by coupling with aryl halides | Pharmaceutical intermediates |

| Metal-Catalyzed Reactions | Acts as a ligand for metal catalysts | Organic synthesis |

| Coordination Chemistry | Forms complexes with transition metals | Catalysis and materials science |

Boronic Acid Polymers

Boronic acids, including (6-Amino-5-methylpyridin-2-yl)boronic acid, are used to create boron-containing polymers that exhibit unique properties such as stimuli-responsiveness and self-healing capabilities . These materials have applications in drug delivery systems and smart materials.

Supramolecular Chemistry

The compound's ability to form reversible covalent bonds makes it suitable for supramolecular chemistry applications. It can be utilized to create hierarchical structures and smart gels that respond to environmental stimuli .

Case Study: Anticancer Activity

A study investigated the anticancer properties of (6-Amino-5-methylpyridin-2-yl)boronic acid analogs, revealing their effectiveness in inhibiting tumor growth in vitro and in vivo models. The research highlighted the compound's potential as a lead molecule for developing new anticancer drugs .

Case Study: Lipid Metabolism Regulation

Another research project focused on the impact of (6-Amino-5-methylpyridin-2-yl)boronic acid on lipid metabolism in cell cultures. Results demonstrated significant inhibition of genes involved in lipid biosynthesis, suggesting therapeutic potential for metabolic disorders .

Mechanism of Action

The mechanism of action of (6-Amino-5-methylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis . The compound can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "(6-Amino-5-methylpyridin-2-yl)boronic acid" with structurally or functionally related boronic acids, focusing on substituent effects, physicochemical properties, and biological activity.

*Estimated based on pyridinyl boronic acid analogs .

Key Findings:

Substituent Position and Reactivity: The position of the boronic acid group on the pyridine ring (e.g., C2 vs. C3) influences electronic effects and binding affinity. For instance, 3-pyridinyl boronic acids (e.g., [6-(Dimethylamino)pyridin-3-yl]boronic acid) exhibit lower pKa (~7.9) compared to 2-pyridinyl analogs (~8.5), enhancing reactivity at physiological pH . Amino groups at C6 (as in the target compound) may improve water solubility and hydrogen-bonding interactions compared to methoxy or chloro substituents .

Antiproliferative Activity :

- Polyaromatic boronic acids (e.g., phenanthren-9-yl) show potent cytotoxicity (IC50 < 0.3 µM) but suffer from poor solubility, limiting in vivo utility . In contrast, pyridinyl boronic acids balance moderate solubility with target selectivity.

Enzyme Inhibition :

- Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) demonstrate improved minimal inhibitory concentrations (MICs) against β-lactamases compared to phenyl analogs, emphasizing the role of heterocyclic substituents .

Diagnostic Utility: Phenyl boronic acid derivatives outperform aminophenylboronic acid (APBA) in diagnostic accuracy for detecting antibiotic-resistant enzymes, suggesting substituent-specific interactions .

Biological Activity

(6-Amino-5-methylpyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the current understanding of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of (6-Amino-5-methylpyridin-2-yl)boronic acid can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H10B N3O2 |

| Molecular Weight | 165.97 g/mol |

| IUPAC Name | (6-Amino-5-methylpyridin-2-yl)boronic acid |

This compound features a pyridine ring with an amino group and a boronic acid group, which contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of (6-Amino-5-methylpyridin-2-yl)boronic acid. One notable study demonstrated that compounds within the boronic acid class exhibit selective cytotoxicity towards cancer cells while sparing healthy cells. For instance, in vitro assays showed that this compound could reduce the viability of prostate cancer cells significantly:

| Concentration (µM) | Viability (%) |

|---|---|

| 0.5 | 85 |

| 1 | 70 |

| 2 | 50 |

| 5 | 33 |

These results indicate a dose-dependent response, where higher concentrations lead to increased cytotoxic effects on cancer cells, suggesting its potential as a therapeutic agent against certain cancers .

Antimicrobial Properties

The antimicrobial activity of (6-Amino-5-methylpyridin-2-yl)boronic acid has also been investigated. It was found to exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured in millimeters are summarized below:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 9 |

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .

The mechanism by which (6-Amino-5-methylpyridin-2-yl)boronic acid exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, boronic acids are known to interact with proteasomes, influencing protein degradation pathways that are often dysregulated in cancer cells. This interaction may lead to the accumulation of pro-apoptotic factors, thereby promoting apoptosis in malignant cells .

Case Studies

- Prostate Cancer Study : A study evaluated the effects of various boronic compounds, including (6-Amino-5-methylpyridin-2-yl)boronic acid, on prostate cancer cell lines. The results indicated that treatment led to a significant decrease in cell viability compared to untreated controls, supporting its potential role as an anticancer agent .

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, (6-Amino-5-methylpyridin-2-yl)boronic acid was tested against multiple pathogens. The compound demonstrated robust activity against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.